LIT-927 is a potent and selective neutraligand of the chemokine CXCL12 (also known as SDF-1α). [, , ] Chemokines are a family of small signaling proteins that guide the migration of cells, particularly those involved in the immune system. [] Dysregulation of CXCL12 signaling, through its receptors CXCR4 and CXCR7, is implicated in various inflammatory diseases, including systemic lupus erythematosus (SLE) and pulmonary arterial hypertension (PAH). [, ]
LIT-927 represents a significant advancement over its predecessor, Chalcone-4, demonstrating improved solubility, stability, and oral bioavailability. [] Its unique mechanism of action, directly binding and neutralizing CXCL12 rather than antagonizing its receptors, makes it a valuable tool in dissecting the role of CXCL12 in various physiological and pathological processes. [, , ]
The molecular structure of LIT-927 is characterized by a pyrimidinone core, substituted with a 4-chlorophenyl group at position 4 and a 4-hydroxy-3-methoxyphenyl group at position 6. [] This structure differentiates it from its precursor, Chalcone-4, and contributes to its improved pharmacological properties. []
LIT-927 exerts its biological effects by directly binding to and neutralizing CXCL12. [, , ] Unlike traditional chemokine receptor antagonists, which block the binding of CXCL12 to its receptors CXCR4 and CXCR7, LIT-927 acts by sequestering CXCL12, preventing its interaction with either receptor. [, ] This direct neutralization of CXCL12 is key to its therapeutic potential, offering potential advantages over traditional receptor antagonists in certain disease contexts. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4